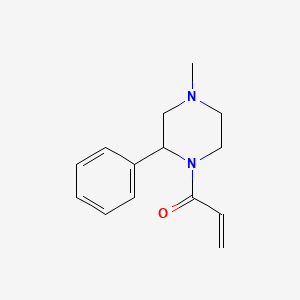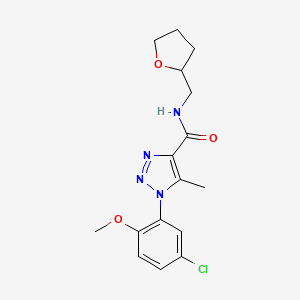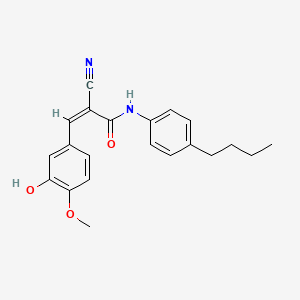
(Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide, also known as BHPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHPP is a synthetic compound that belongs to the class of enaminones, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
作用机制
The exact mechanism of action of (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation. Additionally, (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
(Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammation and pain. (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has also been shown to inhibit tumor cell growth and induce apoptosis in various cancer cell lines. Additionally, (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has also been shown to exhibit antimicrobial activity against various strains of bacteria and fungi.
实验室实验的优点和局限性
(Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its biological effects and mechanism of action. Additionally, (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide. One area of research could be to further investigate its mechanism of action and identify specific targets for its biological effects. Another area of research could be to test its safety and efficacy in human clinical trials for various therapeutic applications, such as anti-inflammatory, analgesic, and anti-tumor effects. Additionally, further research could be done to explore its potential as a neuroprotective agent for the treatment of Alzheimer's disease. Finally, research could be done to optimize the synthesis method of (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide to improve its yield and purity.
合成方法
The synthesis of (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide involves the reaction of 4-butylbenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to form ethyl 2-cyano-3-(4-butylphenyl)acrylate. This intermediate is then reacted with 3-hydroxy-4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid to form (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide. The overall yield of (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide is around 50%, and the purity of the compound can be improved through recrystallization.
科学研究应用
(Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor effects in various in vitro and in vivo models. (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has been shown to exhibit antimicrobial activity against various strains of bacteria and fungi.
属性
IUPAC Name |
(Z)-N-(4-butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-4-5-15-6-9-18(10-7-15)23-21(25)17(14-22)12-16-8-11-20(26-2)19(24)13-16/h6-13,24H,3-5H2,1-2H3,(H,23,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSBPGLREMMWTR-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OC)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

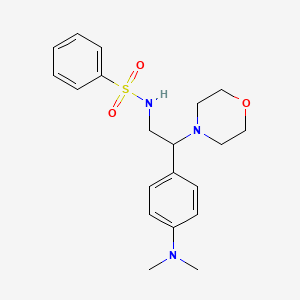
![1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2715094.png)
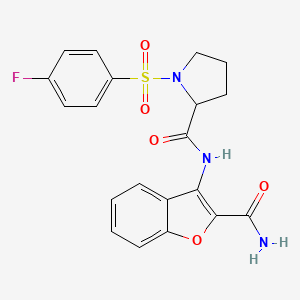
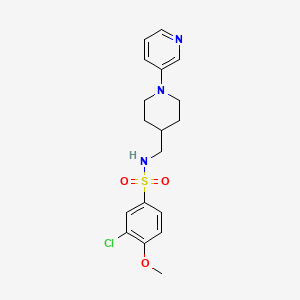

![1-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2715099.png)
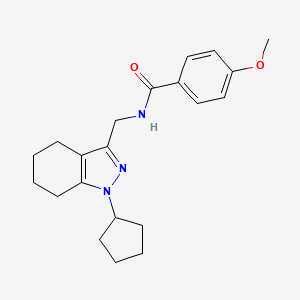
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2715102.png)
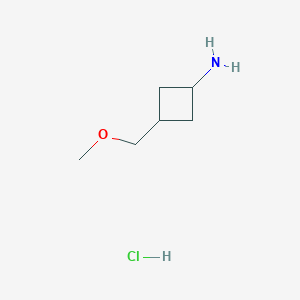
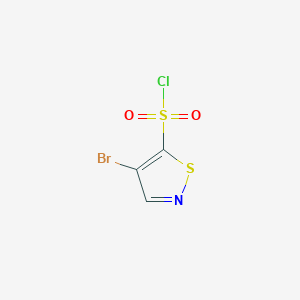
![1-(Tert-butyl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2715110.png)
![4-[2-(1,3-Benzodioxol-5-yl)acetyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2715111.png)
